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Compound of Interest

Compound Name: GSK778

Cat. No.: B8118270

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the off-target binding profile of GSK778, a
selective inhibitor of the first bromodomain (BD1) of the Bromodomain and Extra-Terminal
(BET) family of proteins. The data presented here, primarily from BROMOscan profiling, is
intended to assist researchers in evaluating the selectivity of GSK778 against other known BET
inhibitors.

Introduction to GSK778 and BET Proteins

GSK778 is a potent and selective small molecule inhibitor targeting the BD1 of BET proteins
(BRD2, BRD3, BRD4, and BRDT).[1][2][3] These proteins are crucial epigenetic readers that
recognize acetylated lysine residues on histones and other proteins, thereby regulating gene
transcription.[4][5] Dysregulation of BET protein activity is implicated in various diseases,
including cancer and inflammatory conditions.[4][6] Unlike pan-BET inhibitors that target both
BD1 and BD2, GSK778's selectivity for BD1 is being explored for potentially improved
therapeutic windows and reduced side effects.[1]

Comparative Analysis of BET Inhibitor Binding
Profiles

The following tables summarize the binding affinities (Kd and IC50 values) of GSK778 and
other notable BET inhibitors against the bromodomains of the BET family. The data is compiled
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from BROMOscan and other quantitative binding assays.

Table 1: BROMOscan Dissociation Constants (Kd) of BET Inhibitors (nM)

Bromodomain GSK778 JQ1 OTX-015 I-BET762
BRD2 (BD1) 13[2] 128 ND 50.5 - 61.3
BRD2 (BD2) >10,000 32.6 ND 50.5 - 61.3
BRD3 (BD1) 5 59.5 ND 50.5-61.3
BRD3 (BD2) >10,000 82.0 ND 50.5-61.3
BRD4 (BD1) 5.9[7] 76.9 ~100 50.5 - 61.3
BRD4 (BD2) >10,000 32.6 ~100 50.5-61.3
BRDT (BD1) 18[7] ND ND 50.5 - 61.3
BRDT (BD2) >10,000 ND ND 50.5-61.3
ND: Not Determined from the available search results.
Table 2: IC50 Values of BET Inhibitors from Various Assays (nM)
B o odomain GSK778 (TR- JQ1 OTX-015 I-BET762
FRET) (AlphaScreen) (Various) (FRET)

BRD2 (BD1) 75[1][2] 17.7 92 - 112[8] 325-425
BRD2 (BD2) 3950[1] ND 92 - 112[8] 32.5-425
BRD3 (BD1) 41[1] ND 92 - 112[8] 32.5-425
BRD3 (BD2) 1210[1] ND 92 - 112[8] 32.5-425
BRD4 (BD1) 41[1] 77 92 - 112[8] 32.5-425
BRD4 (BD2) 5843[1] 33 92 - 112[8] 325-425
BRDT (BD1) 143[1] ND ND ND

BRDT (BD2) 17451[1] ND ND ND
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Assay types are specified for clarity, as IC50 values can vary between different experimental
setups.

Experimental Protocols

BROMOscan Profiling (Principle and General Workflow)

The BROMOscan technology is a proprietary, competition-based binding assay designed for
screening and profiling of inhibitors against a large panel of bromodomains.[9][10][11]

Principle: The assay measures the ability of a test compound (e.g., GSK778) to compete with a
proprietary, immobilized ligand for binding to a DNA-tagged bromodomain. The amount of
bromodomain bound to the solid support is quantified using quantitative PCR (QPCR) of the
attached DNA tag. A lower amount of bound bromodomain in the presence of the test
compound indicates a higher binding affinity of the compound for the bromodomain.

General Workflow:

Immobilization: A proprietary ligand for the bromodomain of interest is immobilized on a solid
support (e.g., magnetic beads).

o Competition: The DNA-tagged bromodomain protein is incubated with the immobilized ligand
in the presence of the test compound at various concentrations.

e Washing: Unbound proteins and compounds are washed away.

¢ Quantification: The amount of DNA-tagged bromodomain remaining bound to the solid
support is quantified using gPCR.

o Data Analysis: The results are used to calculate the dissociation constant (Kd) or the
percentage of control, which reflects the binding affinity of the test compound.

Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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